Ono-RS-082 Ono-RS-082 Potent, reversible PLA2 inhibitor (IC50 = 7 µM). Cell-permeable. Active in ex vivo preparations.
ONO-RS-082 is a reversible inhibitor of Ca2+-independent phospholipase A2.1 At 3.5 µM, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets. ONO-RS-082 can also disrupt endosome tubule formation and maintenance of the Golgi complex.

Brand Name: Vulcanchem
CAS No.: 99754-06-0
VCID: VC0005486
InChI: InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
SMILES: CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol

Ono-RS-082

CAS No.: 99754-06-0

Cat. No.: VC0005486

Molecular Formula: C21H22ClNO3

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

Ono-RS-082 - 99754-06-0

CAS No. 99754-06-0
Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
IUPAC Name 4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
Standard InChI Key MDVFITMPFHDRBZ-JLHYYAGUSA-N
Isomeric SMILES CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Appearance Assay:≥98%A solid

Chemical and Biochemical Properties of ONO-RS-082

Table 1: Physicochemical Properties of ONO-RS-082

PropertyValue
Molecular FormulaC₂₁H₂₂ClNO₃
Molecular Weight371.9 g/mol
Solubility25 mg/mL in DMSO, 10 mg/mL in ethanol
Storage Conditions-20°C (desiccated)
Purity>98%
CAS Number99754-06-0

Mechanisms of Action

Phospholipase A2 Inhibition

ONO-RS-082’s primary characterized mechanism is the reversible inhibition of PLA2, an enzyme critical for hydrolyzing phospholipids into arachidonic acid and lysophospholipids. At 7 µM, it suppresses both secretory and cytosolic PLA2 isoforms, disrupting downstream inflammatory mediators like prostaglandins and leukotrienes . In mast cells, this inhibition blocks substance P-induced histamine release (IC₅₀ ~10⁻⁵ M), implicating PLA2 in neuroimmune cross-talk . Structural studies propose that ONO-RS-082 competes with phospholipid substrates at the enzyme’s catalytic site, though exact binding motifs remain under investigation .

Antibacterial Activity

Contrary to initial expectations, ONO-RS-082 exhibits potent bactericidal effects against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecium, with minimal resistance development . Proteomic and genetic analyses link this activity to dual targets:

  • Ribosomal protein RpsP: Inhibition disrupts translation fidelity, inducing ribosomal stress.

  • Cell wall regulators (MreC, MurAA, FtsL): Interference impedes peptidoglycan biosynthesis .
    Notably, ONO-RS-082 also permeabilizes bacterial membranes within 30 minutes—a faster onset than β-lactams—suggesting membrane disruption as a primary bactericidal mechanism . This dual action (enzyme inhibition and physical membrane perturbation) may explain its low resistance rates.

Golgi Complex Dynamics

ONO-RS-082’s inhibition of PLA2 alters membrane tubulation in mammalian cells. Post-treatment washout triggers a 7-fold increase in inter-Golgi tubule formation (29.9 ± 11.9 tubules/cell/10 min vs. 4.3 ± 3.8 pre-washout), facilitating Golgi stack coalescence . This process is microtubule- and dynein-dependent, as nocodazole and nordihydroguaiaretic acid (NDGA) abolish tubule generation .

Therapeutic Applications

Antimicrobial Therapy

ONO-RS-082’s bactericidal activity (MIC₉₀ ≤2 µg/mL against MRSA) and low cytotoxicity (IC₅₀ >128 µg/mL in HEK293 cells) position it as a promising antibiotic candidate . Its unique mechanism—simultaneously targeting ribosomes, cell wall synthesis, and membranes—reduces cross-resistance risks. In murine models, ONO-RS-082 reduced S. aureus load by 3 logs within 24 hours, outperforming vancomycin in early-phase infection .

Immunomodulation

By blocking PLA2-mediated arachidonic acid release, ONO-RS-082 suppresses mast cell degranulation. In rat peritoneal mast cells, 10⁻⁴ M ONO-RS-082 reduces substance P-induced histamine release by 78% (p<0.01), comparable to cromolyn sodium . This effect could mitigate allergic responses without systemic glucocorticoid side effects.

Research Applications

Cellular Trafficking Studies

Arabidopsis studies reveal ONO-RS-082’s role in PIN-FORMED (PIN) protein trafficking. PLA2 inhibition by 20 µM ONO-RS-082 causes PIN2-GFP accumulation in trans-Golgi vesicles, reducing auxin efflux and rescuing root hair growth defects in PIN-overexpressing lines . This highlights PLA2’s conserved role in vesicular trafficking across kingdoms.

Pharmacological Tool Compound

ONO-RS-082 serves as a reversible, cell-permeable PLA2 inhibitor in ex vivo preparations. Its effects are dose-dependent and washout-reversible, enabling precise temporal control in signaling studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator